

Unveiling the Spectroscopic Signature of Arisanschinin D: A Technical Guide

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Compound of Interest

Compound Name: Arisanschinin D

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For researchers, scientists, and drug development professionals, this guide provides a detailed overview of the spectroscopic data and experimental protocols for **Arisanschinin D**, a lignan isolated from *Schisandra arisanensis*.

Arisanschinin D is a dibenzocyclooctadiene lignan, a class of natural products known for their diverse biological activities. Its structure has been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document compiles the available spectroscopic data and the methodologies used for their acquisition, offering a valuable resource for the identification and further investigation of this compound.

Spectroscopic Data of Arisanschinin D

The following tables summarize the key quantitative data obtained from the NMR, MS, and IR analyses of **Arisanschinin D**.

Table 1: ^1H NMR Spectroscopic Data for Arisanschinin D (500 MHz, CDCl_3)

Position	δ H (ppm)	Multiplicity	J (Hz)
1-OCH ₃	3.89	s	
2-OCH ₃	3.92	s	
3-OCH ₃	3.86	s	
4	6.58	s	
6 α	2.58	d	13.5
6 β	2.22	d	13.5
7	1.88	m	
7-CH ₃	0.99	d	
8	1.88	m	
8-CH ₃	0.78	d	
9 α	2.58	d	13.5
9 β	2.22	d	13.5
10-OCH ₃	3.92	s	
11-OCH ₃	3.89	s	
12-OCH ₃	3.86	s	
13	6.58	s	

Table 2: ¹³C NMR Spectroscopic Data for Arisanschinin D (125 MHz, CDCl₃)

Position	δC (ppm)
1	152.8
2	141.2
3	151.4
4	104.2
5	134.7
6	35.1
7	42.3
7-CH ₃	15.1
8	42.3
8-CH ₃	12.5
9	35.1
10	151.4
11	141.2
12	152.8
13	104.2
14	134.7
1-OCH ₃	61.1
2-OCH ₃	60.8
3-OCH ₃	60.8
10-OCH ₃	60.8
11-OCH ₃	60.8
12-OCH ₃	61.1

Table 3: Mass Spectrometry and Infrared Spectroscopy Data for Arisanschinin D

Technique	Data
HR-ESI-MS	m/z 477.2198 $[M + H]^+$ (Calcd. for $C_{26}H_{37}O_8$, 477.2197)
IR (KBr)	ν_{max} 3448, 2927, 1595, 1508, 1464, 1242, 1128, 1011 cm^{-1}

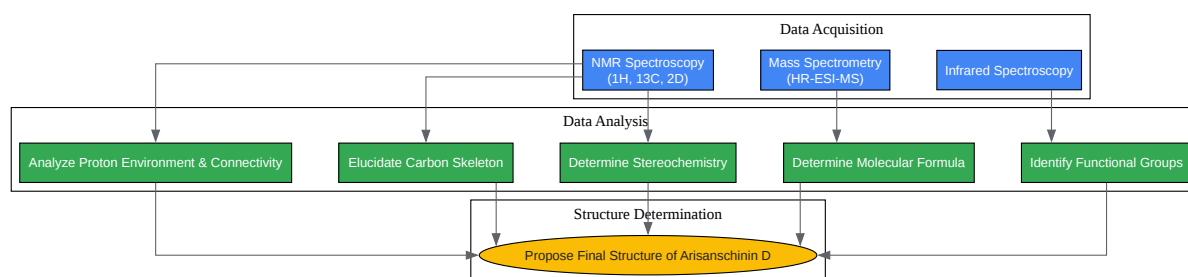
Experimental Protocols

The spectroscopic data presented above were acquired using the following methodologies:

- Isolation and Purification:** **Arisanschinin D** was isolated from the aerial parts of *Schisandra arisanensis*. The dried and powdered plant material was extracted with ethyl acetate. The resulting crude extract was then subjected to a series of chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the pure compound.
- NMR Spectroscopy:** 1H NMR, ^{13}C NMR, and 2D NMR (COSY, HSQC, HMBC, and NOESY) spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for 1H and 125 MHz for ^{13}C . The sample was dissolved in deuterated chloroform ($CDCl_3$), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal (δH 7.26 for 1H and δC 77.0 for ^{13}C) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).
- Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker APEX II spectrometer. The sample was dissolved in methanol and introduced into the ESI source. The mass-to-charge ratio (m/z) is reported for the protonated molecule $[M + H]^+$.
- Infrared Spectroscopy:** The infrared (IR) spectrum was recorded on a PerkinElmer Spectrum One FT-IR spectrometer. The sample was mixed with potassium bromide (KBr) and pressed into a pellet. The absorption maxima (ν_{max}) are reported in reciprocal centimeters (cm^{-1}).

Logical Workflow for Structure Elucidation

The structural determination of **Arisanschinin D** followed a logical progression of spectroscopic analysis. The workflow below illustrates the key steps involved in piecing together the molecular structure from the raw spectral data.



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*Workflow for the structure elucidation of **Arisanschinin D**.*

This comprehensive compilation of spectroscopic data and experimental protocols for **Arisanschinin D** serves as a foundational resource for its identification, synthesis, and further exploration of its potential therapeutic applications.

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